3-(2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-hydroxyethyl)benzonitrile
Description
The compound 3-(2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-hydroxyethyl)benzonitrile is a hybrid heterocyclic molecule featuring a benzonitrile core linked to a hydroxyethyl-triazole-pyrazole-carboxylate scaffold. Its structural complexity arises from the integration of three key motifs:
- 1,2,3-Triazole: Five-membered nitrogen-rich ring, often synthesized via azide-alkyne cycloaddition (click chemistry).
- 3,5-Dimethylpyrazole: Substituted pyrazole with methyl groups enhancing steric bulk and lipophilicity.
This compound’s design combines rigidity (aromatic and heterocyclic cores) with flexibility (hydroxyethyl chain), making it a candidate for applications in medicinal chemistry or materials science. Below, we compare it with structurally related compounds, leveraging synthesis, crystallography, and spectroscopic data from the literature.
Properties
IUPAC Name |
3-[2-[4-(3,5-dimethylpyrazole-1-carbonyl)triazol-1-yl]-1-hydroxyethyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2/c1-11-6-12(2)23(20-11)17(25)15-9-22(21-19-15)10-16(24)14-5-3-4-13(7-14)8-18/h3-7,9,16,24H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMOYECUGWDCDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CN(N=N2)CC(C3=CC=CC(=C3)C#N)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with pyrazole and triazole moieties have been known to interact with various biological targets, including enzymes and receptors.
Mode of Action
Compounds with similar structures have been known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, or disruption of cellular processes.
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to changes in cellular functions and physiological responses.
Pharmacokinetics
Similar compounds have been known to exhibit various pharmacokinetic properties, influencing their bioavailability and therapeutic efficacy.
Result of Action
Similar compounds have been known to induce various molecular and cellular changes, leading to therapeutic effects or toxicities.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability, its interaction with its targets, and its overall therapeutic efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1. 4-(3-Azido-5-methyl-1H-pyrazol-1-yl)benzonitrile ()
- Structure : Features a para-substituted benzonitrile linked to a 5-methylpyrazole via an azide group.
- Key Differences: The target compound replaces the azide with a triazole-carboxylate, enhancing stability.
- Synthesis : Prepared via azido(trimethyl)silane and trifluoroacetic acid (TFA) treatment, yielding 58–96% . In contrast, the target likely requires click chemistry for triazole formation.
2.1.2. 3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbonitrile ()
- Structure : Pyrazole-pyrazole-carbonitrile hybrid with phenyl substituents.
- Key Differences :
- The target’s triazole and hydroxyethyl groups add conformational flexibility.
- The dimethylpyrazole in the target increases steric hindrance compared to phenyl substituents.
2.1.3. (3,5-Dimethyl-1H-pyrazol-1-yl){3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizin-1-yl}methanone ()
- Structure : Bis-pyrazole-carboxylate linked to an indolizine ring.
- Key Differences :
Physicochemical Properties
Spectroscopic and Crystallographic Insights
- NMR : The target’s hydroxyethyl group would show a broad -OH peak (~δ 1–5 ppm) and splitting for adjacent CH₂, distinct from the azide analogue’s sharp pyrazole CH signal (δ 5.9 ppm) .
- Crystallography : Pyrazole-carboxylate derivatives (e.g., ) often exhibit planar heterocyclic cores with disorder in methyl groups, resolved via SHELXL refinement . The target’s triazole and hydroxyethyl groups may introduce torsional flexibility, complicating crystal packing.
Q & A
Q. What are the established synthetic routes for this compound, and how are key reaction parameters optimized?
The synthesis involves multi-step organic reactions, including Huisgen azide-alkyne cycloaddition and functional group coupling. Critical parameters include:
- Temperature control : Reactions often start at 0°C and gradually warm to 50°C to minimize side products .
- Solvent systems : Dichloromethane, THF/water mixtures, and cyclohexane/ethyl acetate gradients are used for solubility and purification .
- Catalysts : Copper sulfate/sodium ascorbate for click chemistry, and trifluoroacetic acid for azide activation .
- Purification : Flash chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) achieves >85% purity .
Table 1: Representative Reaction Conditions
| Step | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Azide introduction | CH₂Cl₂ | TFA, TMS-azide | 88–96 | |
| Triazole formation | THF/H₂O | CuSO₄, ascorbate | 66–88 | |
| Final purification | Cyclohexane/EtOAc | — | 58–96 |
Q. Which spectroscopic techniques confirm the functional groups in this compound?
- ¹H/¹³C NMR : Diagnostic signals include:
- Benzonitrile: δ ~7.6–7.8 ppm (aromatic protons) .
- Triazole: δ ~8.8–9.2 ppm (triazole protons) .
- Hydroxyethyl group: δ ~5.1–5.9 ppm (hydroxyl proton) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data for triazole-pyrazole hybrids?
Conflicting NMR signals may arise from tautomerism or impurities. Strategies include:
- Variable temperature (VT-NMR) : To identify dynamic equilibria between tautomers .
- HPLC-MS coupling : Detect trace impurities (e.g., unreacted azides) affecting integration .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .
Q. What strategies improve the yield of Huisgen cycloaddition in the synthesis?
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >90% yield .
- Solvent optimization : THF/H₂O (1:1) enhances regioselectivity for 1,4-triazole isomers .
- Ligand additives : Tris(benzyltriazolylmethyl)amine (TBTA) stabilizes Cu(I), reducing oxidation side reactions .
Q. What computational methods predict the compound’s bioactivity based on structural features?
- Molecular docking : The pyrazole-triazole core may target kinase ATP-binding pockets. Use AutoDock Vina with PDB entries (e.g., 1ATP) to simulate binding .
- QSAR modeling : Correlate substituent effects (e.g., methyl groups on pyrazole) with antibacterial IC₅₀ values from analogous compounds .
- MD simulations : Assess stability of the hydroxyethyl group in aqueous environments (AMBER force field) .
Contradiction Analysis & Experimental Design
Q. How should researchers address conflicting bioactivity data in related pyrazole-triazole hybrids?
- Dose-response curves : Re-evaluate IC₅₀ values across multiple assays (e.g., enzymatic vs. cell-based) to confirm specificity .
- Metabolic stability assays : Test if cytochrome P450-mediated degradation reduces efficacy in vivo compared to in vitro .
Q. What experimental controls are critical for reproducibility in synthesis?
- Negative controls : Omit copper catalysts in click chemistry steps to confirm reaction specificity .
- Inert atmosphere : Use N₂ or Ar to prevent azide decomposition in moisture-sensitive steps .
- Cross-validation : Compare NMR data with published spectra for intermediates (e.g., CAS Registry entries) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
